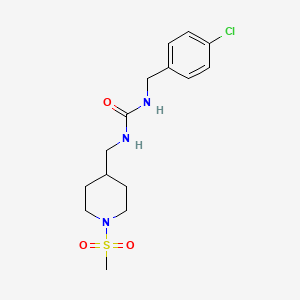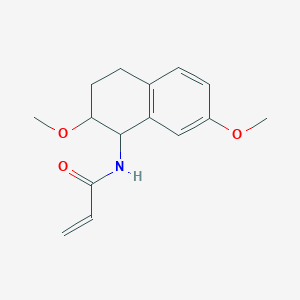![molecular formula C13H13N3O4 B2814147 2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid CAS No. 2287274-62-6](/img/structure/B2814147.png)
2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid, also known as PACAP-27, is a neuropeptide that was first isolated from ovine hypothalamus. PACAP-27 has been found to have a wide range of biological activities, including neuroprotection, vasodilation, and immunomodulation.
Wirkmechanismus
2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid binds to three different G protein-coupled receptors: PAC1, VPAC1, and VPAC2. Activation of these receptors leads to the activation of adenylate cyclase, which in turn increases intracellular cAMP levels. The increase in cAMP levels leads to the activation of protein kinase A (PKA) and other downstream signaling pathways, resulting in the various biological effects of 2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid.
Biochemical and Physiological Effects:
2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid has been found to have numerous biochemical and physiological effects. It has been shown to increase cerebral blood flow, reduce oxidative stress, and inhibit apoptosis. 2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In addition, 2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid has been found to have immunomodulatory effects, regulating the function of immune cells such as T cells and B cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid in lab experiments is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for neurological disorders. However, one limitation is its stability, as it is susceptible to degradation by proteases.
Zukünftige Richtungen
Future research on 2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid could focus on its potential as a therapeutic agent for autoimmune diseases and inflammatory disorders. It could also explore the use of 2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid in combination with other drugs for the treatment of neurological disorders. Additionally, further research could investigate the potential use of 2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid as a diagnostic tool for various diseases.
Synthesemethoden
2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves coupling the amino acids in the desired sequence using a coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), and a base, such as N-methylmorpholine (NMM). The final product is purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid has been extensively studied for its neuroprotective effects in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. It has also been found to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune diseases and inflammatory disorders.
Eigenschaften
IUPAC Name |
2-[5-(phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-12(18)8-16-11(6-7-14-16)15-13(19)20-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJAASGBIYNKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=NN2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B2814064.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-chlorobenzamide](/img/structure/B2814065.png)

![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814067.png)
![N-(2-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2814072.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2814073.png)
![2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2814074.png)


![5-[(4-Fluorophenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B2814079.png)

![1-(5-chloro-2-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2814082.png)
![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2814083.png)
![5-(2-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2814087.png)